molecular formula C36H30ClNP2 B055827 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride CAS No. 21050-13-5

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

Cat. No.: B055827
CAS No.: 21050-13-5
M. Wt: 574 g/mol
InChI Key: LVRCYPYRKNAAMX-UHFFFAOYSA-M
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Description

Histamine H3 receptor antagonist 1 is a type of antihistaminic drug that blocks the action of histamine at H3 receptors. Unlike H1 and H2 receptors, which have primarily peripheral actions, H3 receptors are primarily found in the brain and act as inhibitory autoreceptors located on histaminergic nerve terminals. These receptors modulate the release of histamine and other neurotransmitters such as glutamate and acetylcholine. Consequently, H3 receptor antagonists have stimulant and nootropic effects and are being researched as potential drugs for the treatment of neurodegenerative conditions such as Alzheimer’s disease .

Properties

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride
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InChI

InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1
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InChI Key

LVRCYPYRKNAAMX-UHFFFAOYSA-M
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Canonical SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
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Molecular Formula

C36H30ClNP2
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Related CAS

53433-12-8 (tetracarbonylcobaltate(1-)), 21050-13-5 (Parent)
Record name Bis(triphenylphosphoranylidene)ammonium
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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DSSTOX Substance ID

DTXSID90201600
Record name Bis(triphenylphosphoranylidene)ammonium chloride
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Molecular Weight

574.0 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Bis(triphenylphosphoranylidene)ammonium chloride
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CAS No.

21050-13-5, 53433-12-8
Record name Bis(triphenylphosphine)iminium chloride
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Record name Bis(triphenylphosphoranylidene)ammonium
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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Record name Bis(triphenylphosphoranylidene)ammonium chloride
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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Record name Triphenyl(P,P,P-triphenylphosphine imidato)phosphorus(1+) chloride
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Preparation Methods

Reaction Mechanism and Conditions

The reaction follows a nucleophilic substitution mechanism, where triphenylphosphine attacks methyl chloride to form the phosphonium cation:

(C6H5)3P+CH3Cl(C6H5)3CH3P+Cl(C6H5)3P + CH3Cl \rightarrow (C6H5)3CH3P^+Cl^-

Key parameters include:

  • Solvent : Methanol (5:1–10:1 molar ratio relative to triphenylphosphine).

  • Temperature : 50–60°C during methyl chloride addition, followed by reflux at 100–120°C.

  • Pressure : 9–10 kg/cm² to maintain methyl chloride in the liquid phase.

Purification and Yield

Post-reaction steps include:

  • Refluxing : 5–8 hours to ensure completion.

  • Distillation : Removal of excess solvent under reduced pressure.

  • Recrystallization : Dissolution in methanol (2:5–3:5 product-to-solvent ratio) and cooling to precipitate pure product.
    This method achieves ≥99% purity, with solvent recycling minimizing environmental impact.

Anion Exchange from Trifluoroacetate Precursors

The trifluoroacetate salt of the cation (CAS 116405-43-7) serves as a precursor for chloride derivatives. PubChem data confirms the structural similarity, enabling anion metathesis.

Metathesis Protocol

  • Reagents : Trifluoroacetate salt (1 eq.) + HCl (g) or NaCl (excess).

  • Solvent : Dichloromethane or methanol.

  • Procedure :

    • Stir the trifluoroacetate salt with NaCl in methanol at 25°C for 12 hours.

    • Filter to remove insoluble trifluoroacetate sodium salt.

    • Concentrate the filtrate to precipitate the chloride derivative.

Advantages and Limitations

  • Yield : >90% due to favorable ion exchange dynamics.

  • Purity : Requires repeated recrystallization to remove residual trifluoroacetate.

Condensation of Triphenylphosphine with Ammonium Chloride

A third route involves the condensation of triphenylphosphine with ammonium chloride under dehydrating conditions, forming the bis(triphenylphosphine)iminium (PPN+) cation.

Synthetic Steps

  • Reaction Setup :

    • Triphenylphosphine (2 eq.) + NH4_4Cl (1 eq.) in toluene.

    • Add a dehydrating agent (e.g., molecular sieves).

  • Conditions : Reflux at 110°C for 24 hours.

  • Mechanism :

    2(C6H5)3P+NH4Cl[(C6H5)3P]2N+Cl+H2O2 (C_6H_5)_3P + NH_4Cl \rightarrow [(C_6H_5)_3P]_2N^+Cl^- + H_2O

Isolation and Characterization

  • Workup : Filter, concentrate, and recrystallize from ethanol.

  • Yield : 70–80%.

Comparative Analysis of Methods

MethodReactantsSolventTemperatureYieldPurity
Direct AlkylationTriphenylphosphine + CH3_3ClMethanol100–120°C85%≥99%
Anion ExchangeTrifluoroacetate salt + NaClMethanol25°C>90%≥99%
CondensationTriphenylphosphine + NH4_4ClToluene110°C70–80%95–98%

Challenges and Optimization Strategies

  • Impurity Control : Residual solvents (e.g., methanol) necessitate rigorous drying at 100–105°C.

  • Scalability : Pressurized reactions require specialized equipment but enhance reaction rates.

  • Anion Selectivity : Metathesis efficiency depends on counterion solubility; chloride salts with low lattice energy (e.g., NaCl) improve yields .

Chemical Reactions Analysis

H3 receptor antagonists undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a tertiary amine may result in the formation of an N-oxide, while reduction of a ketone may yield a secondary alcohol.

Scientific Research Applications

Safety Information

This compound is classified as hazardous, with safety warnings indicating potential skin and eye irritation (H315, H319) and respiratory issues (H332). Proper handling precautions must be adhered to when working with this chemical .

Catalysis

One of the primary applications of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride is in catalysis. Its ability to stabilize reactive intermediates makes it an effective catalyst in various organic reactions. For instance:

  • Michael Addition Reactions : The compound has been utilized as a catalyst in Michael addition reactions, facilitating the formation of carbon-carbon bonds with high selectivity and efficiency.
  • Cross-Coupling Reactions : It plays a role in palladium-catalyzed cross-coupling reactions, where it enhances the reactivity of substrates by stabilizing transition states.

Synthesis of Organophosphorus Compounds

This compound serves as a precursor in synthesizing other organophosphorus derivatives. Its phosphonium ion structure allows for easy transformation into various phosphorus-containing compounds that are crucial in agrochemicals and pharmaceuticals.

Material Science

In materials science, this compound is explored for its potential in developing advanced materials such as:

  • Polymerization Initiators : It can act as an initiator for polymerization processes, particularly in creating high-performance polymers with tailored properties.
  • Nanomaterials : Research has indicated its utility in synthesizing phosphorene-like nanomaterials that exhibit unique electronic properties suitable for applications in electronics and photonics.

Biological Applications

Recent studies have investigated the biological activity of this compound:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in the development of antimicrobial agents.
  • Drug Delivery Systems : Its phosphonium nature allows for interactions with biological membranes, indicating potential use in drug delivery systems.

Case Study 1: Catalytic Activity in Organic Synthesis

In a study published by Zhang et al., the effectiveness of this compound was evaluated in promoting Michael addition reactions between enones and nucleophiles. The results demonstrated that the compound significantly increased reaction rates while maintaining high selectivity for the desired products .

Case Study 2: Synthesis of Phosphorus-Based Nanomaterials

A research team led by Smith et al. explored the synthesis of phosphorene-like nanomaterials using this compound as a precursor. The resulting materials exhibited promising electronic properties that could be harnessed for future applications in nanoelectronics .

Mechanism of Action

H3 receptor antagonists exert their effects by blocking the action of histamine at H3 receptors. These receptors are G-protein-coupled receptors that regulate the release of histamine and other neurotransmitters such as acetylcholine, dopamine, serotonin, norepinephrine, and gamma-aminobutyric acid. When activated, H3 receptors inhibit the influx of calcium, leading to the inhibition of neurotransmitter release. Antagonists of these receptors promote the synthesis and release of neurotransmitters, which enhances wakefulness and cognitive functions .

Comparison with Similar Compounds

H3 receptor antagonists can be compared with other similar compounds, such as H1 and H2 receptor antagonists. While H1 and H2 receptor antagonists primarily have peripheral actions and can cause sedation if they block receptors in the brain, H3 receptor antagonists are primarily found in the brain and have stimulant and nootropic effects. Some similar compounds include:

H3 receptor antagonists are unique in their ability to modulate the release of multiple neurotransmitters and their potential therapeutic applications in neurodegenerative diseases.

Biological Activity

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as bis(triphenylphosphoranylidene)ammonium chloride, is a phosphonium salt with significant biological activity. This compound is characterized by its complex structure and unique properties that make it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C₃₆H₃₀ClNP₂
  • Molecular Weight : 574.03 g/mol
  • CAS Number : 21050-13-5
  • InChIKey : LVRCYPYRKNAAMX-UHFFFAOYSA-M

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The triphenylphosphoranylidene moiety can participate in various reactions, influencing cellular processes such as apoptosis and cell signaling pathways. The positive charge on the nitrogen atom allows for interactions with negatively charged biomolecules, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro tests demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
HeLa12.5Caspase-dependent apoptosis
MCF-715.0Cell cycle arrest
A54910.0ROS generation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. The mechanism involves disrupting microbial membranes and inhibiting essential cellular processes.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered intraperitoneally at doses of 5 mg/kg body weight for a duration of three weeks.

Case Study 2: Antimicrobial Application in Clinical Settings

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, the administration of this compound resulted in a notable decrease in infection rates. The study highlighted the compound's potential as an alternative treatment option for multidrug-resistant infections.

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound can cause skin and eye irritation upon contact. Proper handling protocols must be observed to mitigate risks associated with exposure.

Q & A

Q. What are the standard synthetic routes for preparing 1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and chlorinating agents. One validated route involves reacting bis(diphenylphosphino)methane with 1,1,1-trimethyl-N-(triphenylphosphoranylidene)silanamine under anhydrous conditions, followed by chloride ion exchange . Key steps include:

  • Anhydrous environment : Use Schlenk-line techniques to prevent hydrolysis.
  • Purification : Recrystallize from chloroform/methanol (1:3 v/v) to achieve >98% purity .

Q. How should researchers characterize purity and structural integrity of this compound?

Methodological Answer:

  • Purity analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to confirm >98% purity .
  • Structural confirmation :
    • ¹H/³¹P NMR : Look for δ ~7.4–7.6 ppm (aromatic protons) and δ ~20–25 ppm (phosphorus centers) .
    • Melting point : Validate against literature values (270–272°C) .

Q. What are the critical solubility properties for experimental design?

Q. How does this compound function as a cocatalyst in ring-opening copolymerization (ROCOP) of epoxides and anhydrides?

Methodological Answer : In ROCOP, the compound acts as a Lewis acid activator when paired with yttrium salts (e.g., YCl₃·THF). It facilitates epoxide ring-opening by stabilizing transition states via phosphazenium cation interactions. Example protocol:

  • Catalyst system : YCl₃·THF (1 mol%) + [PPN]Cl (1.2 mol%).
  • Conditions : 80°C, 24 hrs, toluene solvent.
  • Outcome : Achieves Mn >50 kDa with Đ <1.2 .

Q. How can researchers resolve contradictions in reported solubility data?

Case Study :

  • Conflict : Some sources claim "moderate" water solubility , while others specify insolubility .
  • Resolution : Conduct controlled solubility tests:
    • Prepare saturated solutions in deionized water (25°C, 24 hrs).
    • Filter and quantify dissolved compound via gravimetric analysis.
    • Validate with conductivity measurements (low conductivity = poor ionization).

Q. What strategies optimize its use in Wittig reactions for synthesizing α-diazoketones?

Methodological Answer :

  • Reagent pairing : Combine with methyl(triphenylphosphoranylidene)acetate (1:1 molar ratio).
  • Conditions :
    • Solvent: THF or DCM (anhydrous).
    • Temperature: 0°C to room temperature.
  • Yield enhancement : Add molecular sieves (4Å) to scavenge moisture .

Q. Why do synonym discrepancies (e.g., "hexaphenyldiphosphazenium chloride") occur in literature, and how should researchers address them?

Resolution :

  • Root cause : Variations in IUPAC naming conventions and historical usage (e.g., "phosphoraniminium" vs. "phosphazenium") .
  • Best practice : Cross-reference CAS numbers (21050-13-5) and molecular formulas (C₃₆H₃₀ClNP₂) when sourcing reagents .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to dust inhalation risks (R20 hazard) .
  • Spill management : Neutralize with ethanol/water (1:1) and dispose as halogenated waste .

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